Plasmin Inhibition Potency: YO-2 vs. Tranexamic Acid (Tra)
YO-2 is an active site-directed plasmin inhibitor, whereas tranexamic acid (Tra) is a lysine analog that binds to the lysine binding sites (LBS) on plasminogen. YO-2 demonstrates over 94-fold greater potency for inhibiting plasmin activity. YO-2 inhibits plasmin with an IC50 of 0.53 μM [1]. In contrast, Tra inhibits fibrinolysis with an IC50 of 50 μM [2]. This potency difference is mechanistically significant because YO-2 directly blocks the active site, enabling it to inhibit amidolysis and fibrinogenolysis, activities which Tra cannot effectively block even at high concentrations (Ki for amidolysis = 40 mM) [2].
| Evidence Dimension | Plasmin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.53 μM (Plasmin) |
| Comparator Or Baseline | Tranexamic acid: 50 μM (Fibrinolysis IC50) |
| Quantified Difference | YO-2 is ~94-fold more potent than Tra |
| Conditions | In vitro enzymatic assays; specific conditions for Tra: human plasma fibrinolysis assay. |
Why This Matters
For research requiring robust plasmin inhibition at lower concentrations, YO-2's active-site targeting offers a substantially higher potency than the clinically used lysine analog Tra, avoiding the high-dose requirements and limited mechanistic scope of Tra.
- [1] Gohda K, Teno N, Wanaka K, Tsuda Y. Predicting subsite interactions of plasmin with substrates and inhibitors through computational docking analysis. J Enzyme Inhib Med Chem. 2012;27(4):571-577. View Source
- [2] Teno N, Gohda K, Wanaka K, Tsuda Y. Active site-directed plasmin inhibitors: Extension on the P2 residue. Bioorg Med Chem. 2016;24(5):949-959. View Source
